molecular formula C10H4Cl2O2S2 B2634719 Bis(5-chlorothiophen-3-yl)ethane-1,2-dione CAS No. 2445793-18-8

Bis(5-chlorothiophen-3-yl)ethane-1,2-dione

Cat. No.: B2634719
CAS No.: 2445793-18-8
M. Wt: 291.16
InChI Key: YBEPUUNPCPALAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(5-chlorothiophen-3-yl)ethane-1,2-dione is a chemical compound with the molecular formula C10H4Cl2O2S2 and a molecular weight of 291.18 g/mol It is characterized by the presence of two 5-chlorothiophene rings connected by an ethane-1,2-dione bridge

Preparation Methods

The synthesis of Bis(5-chlorothiophen-3-yl)ethane-1,2-dione typically involves the reaction of 5-chlorothiophene with ethane-1,2-dione under specific conditions. One common method includes:

    Synthetic Route: The reaction of 5-chlorothiophene with ethane-1,2-dione in the presence of a catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at a temperature range of 50-100°C.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Bis(5-chlorothiophen-3-yl)ethane-1,2-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bis(5-chlorothiophen-3-yl)ethane-1,2-dione has diverse applications in scientific research, including:

Mechanism of Action

The mechanism by which Bis(5-chlorothiophen-3-yl)ethane-1,2-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s thiophene rings and ethane-1,2-dione bridge may participate in binding to active sites or modulating biological pathways. Detailed studies on its mechanism of action are essential to fully understand its effects .

Comparison with Similar Compounds

Bis(5-chlorothiophen-3-yl)ethane-1,2-dione can be compared with other similar compounds, such as:

    Bis(5-bromothiophen-3-yl)ethane-1,2-dione: Similar structure but with bromine atoms instead of chlorine.

    Bis(5-methylthiophen-3-yl)ethane-1,2-dione: Contains methyl groups instead of chlorine atoms.

    Bis(5-phenylthiophen-3-yl)ethane-1,2-dione: Features phenyl groups attached to the thiophene rings.

The uniqueness of this compound lies in its specific chlorine substitution, which can influence its reactivity and interactions compared to other similar compounds .

Properties

IUPAC Name

1,2-bis(5-chlorothiophen-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2O2S2/c11-7-1-5(3-15-7)9(13)10(14)6-2-8(12)16-4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEPUUNPCPALAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)C(=O)C2=CSC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.